1-(3-Phenylpropyl)pyrrolidine-2,5-dione (SUC-R) is an organic compound derived from succinimide. It belongs to a class of compounds known as imides, characterized by two acyl groups bonded to the same nitrogen atom. SUC-R is a product of the N-alkylation of succinimide with 1-bromo-3-phenylpropane. This compound has been a subject of research in organic synthesis, particularly in exploring efficient methods for its preparation under phase-transfer catalysis (PTC). [, ]
2-(3-Phenylpropyl)pyrrolidine is a chemical compound characterized by its unique structure and properties. It is a derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocyclic compound. This particular compound has garnered attention in the field of medicinal chemistry due to its potential applications in drug development and as a synthetic intermediate.
2-(3-Phenylpropyl)pyrrolidine falls under the category of alkylated pyrrolidines, which are often explored for their pharmacological properties. Pyrrolidine derivatives are known for their diverse biological activities, making them significant in pharmaceutical research.
The synthesis of 2-(3-Phenylpropyl)pyrrolidine can be achieved through several methods, with a notable approach being the use of phase-transfer catalysis. This method enhances the reaction efficiency by facilitating the transfer of reactants between immiscible phases, typically involving an organic solvent and an aqueous phase.
The molecular structure of 2-(3-Phenylpropyl)pyrrolidine consists of a pyrrolidine ring substituted with a 3-phenylpropyl group at the second position. The structural formula can be represented as follows:
This indicates that the compound contains 13 carbon atoms, 17 hydrogen atoms, and one nitrogen atom.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds. For example, high-resolution mass spectrometry can provide accurate molecular weight determination .
2-(3-Phenylpropyl)pyrrolidine participates in various chemical reactions typical of amines and heterocycles. Notably, it can undergo:
The reactivity of this compound can be influenced by its steric hindrance and electronic properties derived from the phenyl group, which may affect its interaction with electrophiles or other reagents.
The mechanism of action for compounds like 2-(3-Phenylpropyl)pyrrolidine often involves interactions with neurotransmitter systems. Pyrrolidine derivatives have been studied for their potential effects on serotonin and dopamine receptors, contributing to their pharmacological profiles.
Research indicates that modifications to the pyrrolidine structure can significantly impact its binding affinity and efficacy at various receptor sites, making it a valuable scaffold in drug design .
Relevant analyses often include determining boiling points, refractive indices, and specific rotations using polarimetry to assess chirality .
2-(3-Phenylpropyl)pyrrolidine is primarily used in medicinal chemistry as:
The compound's ability to modify biological pathways makes it a subject of interest in developing treatments for conditions like anxiety, depression, and other neuropsychiatric disorders .
The pyrrolidine ring—a saturated five-membered nitrogen heterocycle—has evolved from a structural curiosity to a cornerstone of modern medicinal chemistry. Early interest emerged from natural product isolation, where alkaloids like nicotine and hygrine demonstrated significant bioactivity, highlighting the scaffold’s inherent pharmacological potential [1] [6]. The 20th century witnessed systematic exploitation of this motif, driven by the discovery of l-proline as a versatile chiral building block. Seminal work by Guillemin and Schally in 1969 on the synthesis of thyrotropin-releasing hormone (Protirelin), which incorporates a pyrrolidine-2-carboxamide unit, underscored the scaffold’s relevance in peptide hormones and earned a Nobel Prize in 1977 [7]. This era also saw the advent of pyrrolidine-containing drugs like Captopril (1981), an angiotensin-converting enzyme (ACE) inhibitor where the pyrrolidine thiol moiety directly coordinates zinc in the active site, establishing the ring’s role in targeted enzyme inhibition [7].
The development of stereoselective synthesis techniques, particularly reductions of l-proline using agents like LiAlH₄ to yield (S)-prolinol, enabled access to enantiopure intermediates [7] [10]. This advancement facilitated the creation of drugs like Alpelisib (α-specific PI3K inhibitor, 2019), synthesized via condensation of a pyridine derivative with l-prolinamide, showcasing >80% yield and high chiral fidelity [7]. Concurrently, microwave-assisted organic synthesis (MAOS) emerged as a green chemistry approach, accelerating pyrrolidine ring construction and functionalization [1].
Table 1: Evolution of Key Pyrrolidine-Containing Drugs
Drug (Approved Year) | Therapeutic Category | Key Pyrrolidine Contribution |
---|---|---|
Protirelin (1969) | Diagnostic (Thyroid) | Chiral pyrrolidine-2-carboxamide unit |
Captopril (1981) | Antihypertensive | Zinc-binding pyrrolidine thiol |
Elbasvir (2016) | Antiviral (Hepatitis C) | NS5A inhibition via imidazole-pyrrolidine hybrid |
Alpelisib (2019) | Anticancer (Breast) | Selective p110α inhibition via prolinamide linkage |
Daridorexant (2022) | Insomnia | Dual orexin receptor antagonism |
The structural template "2-(3-phenylpropyl)pyrrolidine" exemplifies strategic scaffold design to optimize target engagement. This motif combines three pharmacophoric elements:
Table 2: Target Modulation by 2-(3-Phenylpropyl)pyrrolidine Analogues
Functional Group at C2 | Biological Target (Example) | Mechanistic Implication |
---|---|---|
Carboxylic Acid | Carbonic anhydrase, ACE | Zinc coordination, salt bridge formation |
Amide | DPP-IV, GPR40 agonists | H-bonding with catalytic serine or backbone amides |
Hydroxymethyl | Adrenergic/Dopaminergic receptors | H-bond donation to aspartate in GPCR binding pockets |
Aryl substituents | Kinases (PI3K, JAK), DNA gyrase | π-Stacking in hydrophobic hinge regions |
Molecular docking studies reveal that the (R)-enantiomer of 2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid exhibits superior fit within the Ras:SOS protein-protein interaction interface compared to its (S)-counterpart, due to optimal placement of the phenylpropyl group into a hydrophobic cleft [10]. Similarly, in DPP-IV inhibition, pyrrolidine derivatives like Saxagliptin leverage the C2-cyanogroup for covalent interaction with the catalytic serine, while the phenylpropyl moiety occupies the S1 hydrophobic pocket [3] [6].
Pyrrolidine’s dominance in drug discovery stems from its unique physicochemical and spatial properties, making it a "privileged scaffold":
Table 3: Physicochemical Comparison of Bioactive Pyrrolidine Derivatives
Parameter | Pyrrolidine | Pyrrole | Cyclopentane | Significance |
---|---|---|---|---|
Fsp³ | 0.75 | 0.44 | 1.00 | Higher solubility, lower attrition |
PSA (Ų) | 16.5 | 14.0 | 0 | Improved membrane permeability |
LogP | 0.46 | 0.75 | 3.00 | Balanced lipophilicity |
Chiral Centers | Up to 4 | 0 | 0 | Stereoselective target binding |
The scaffold’s adaptability is evident in its therapeutic spread: 37 FDA-approved drugs feature pyrrolidine, spanning antivirals (Simeprevir), CNS agents (Rolipram), antibacterials (Clindamycin), and metabolic drugs (Saxagliptin) [1] [6]. Recent innovations include photo-promoted ring contractions of pyridines to access bicyclic pyrrolidines like 6-silyl-2-azabicyclo[3.1.0]hex-3-ene—synthons for complex alkaloids [8]. Furthermore, SwissADME predictions for chiral 2-(3-phenylpropyl)pyrrolidine-2-carboxamides indicate drug-like properties: LogP = 2.1–3.8, TPSA = 40–85 Ų, and high gastrointestinal absorption [10], validating the scaffold’s centrality in modern medicinal chemistry.
Table 4: Synthesis Strategies for Functionalized Pyrrolidine Derivatives
Strategy | Starting Material | Key Step | Advantage |
---|---|---|---|
Chiral Pool Utilization | l-Proline/l-Prolinol | LiAlH₄ reduction, amide coupling | High enantiopurity, atom economy |
Ring Contraction | Pyridines | Photo-silylborane reaction | Access to bicyclic scaffolds |
Cycloaddition | Azomethine Ylides | [3+2] with alkenes/alkynes | Stereodiversity, complex substitution |
Asymmetric Hydrogenation | Pyrrole Derivatives | Ru-catalyzed enantioselective reduction | Functional group tolerance |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3